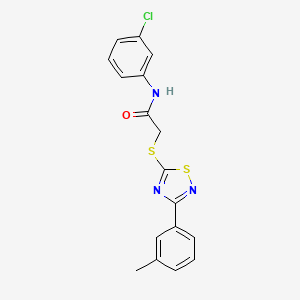

N-(3-chlorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3-chlorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with an m-tolyl group at position 3 and a thioether-linked acetamide moiety bearing a 3-chlorophenyl substituent. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS2/c1-11-4-2-5-12(8-11)16-20-17(24-21-16)23-10-15(22)19-14-7-3-6-13(18)9-14/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDNOVPPDABEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, synthesis methods, and mechanisms of action based on diverse research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural modifications in these compounds significantly influence their biological efficacy. This compound is characterized by a chlorophenyl group and a thiadiazole ring, which are critical for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction between 3-chlorophenylamine and 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acylating agents under reflux conditions. The reaction is usually carried out in solvents such as ethanol or acetonitrile to facilitate product formation and purification through recrystallization.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer).

- Mechanism : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2 activation and cell cycle progression from G1 to S phase .

Table 1: Anticancer Activity Summary

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 21 | SK-MEL-2 | 4.27 | Inhibition of growth |

| Compound 24 | A549 | Variable | ERK1/2 inhibition |

| N-(3-chlorophenyl)-... | Various | Not specified | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. It may inhibit bacterial growth by targeting enzymes involved in cell wall synthesis. This mechanism is common among thiadiazole derivatives .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes crucial for cellular processes.

- Receptor Interactions : It can interact with receptors that modulate signaling pathways involved in cell proliferation and apoptosis.

- Oxidative Stress Induction : Some derivatives induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Study on Lung Cancer : A study reported that a related compound demonstrated significant inhibition of A549 cell proliferation with an IC50 value indicating strong potency.

- Breast Cancer Evaluation : Another investigation revealed that certain thiadiazole derivatives showed higher efficacy than conventional drugs like Doxorubicin against breast cancer cell lines.

Scientific Research Applications

Antiviral Applications

Thiadiazole derivatives, including N-(3-chlorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown promise as antiviral agents. Recent studies indicate that compounds with thiadiazole moieties exhibit significant antiviral activity against various viruses.

Case Study: Efficacy Against HIV and HCV

Research has demonstrated that certain thiadiazole derivatives exhibit inhibitory effects on the activity of reverse transcriptase and RNA polymerase related to HIV and Hepatitis C Virus (HCV), respectively. For instance, a related compound was found to have an IC50 value of 1.1 µM against delavirdine-resistant HIV strains and an EC50 of 0.26 µM against HCV NS5B .

Anticancer Properties

The anticancer potential of this compound has also been a focus of research. Thiadiazole derivatives have been associated with reduced viability in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study highlighted that thiadiazole derivatives could significantly decrease the proliferation of triple-negative breast cancer cells (HCC1806 and MDA-MB-231). The compounds demonstrated no overt signs of toxicity while effectively reducing tumor growth in xenograft models . Another derivative was noted for its ability to decrease the viability of human Burkitt lymphoma cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications in the chemical structure can lead to enhanced biological activity. Research indicates that substituents on the thiadiazole ring significantly impact the compound's potency against specific targets .

| Compound | Target | IC50/EC50 Value | Effect |

|---|---|---|---|

| This compound | HIV Reverse Transcriptase | 1.1 µM | Inhibition |

| Thiadiazole Derivative A | HCV NS5B | 0.26 µM | Inhibition |

| Thiadiazole Derivative B | Triple-Negative Breast Cancer Cells | Not specified | Reduced viability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Heterocyclic Cores

Triazole vs. Thiadiazole Derivatives

- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide (): Structural Difference: Replaces the thiadiazole ring with a 1,2,4-triazole core and introduces a pyridyl group. Implications: Triazoles often exhibit enhanced metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic degradation. The pyridyl group may improve solubility and enable π-π stacking interactions with biological targets .

2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide ():

Benzothiazole Derivatives

- N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (): Structural Difference: Replaces thiadiazole with a benzothiazole core and adds an ethoxy group. Implications: Benzothiazoles are known for antitumor and anti-inflammatory activities. The ethoxy group may enhance lipophilicity and membrane permeability .

Functional Group Modifications

Thioether vs. Ester Linkages

Halogen Substitutions

- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

Anti-Inflammatory and iNOS Inhibition

- (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (): Activity: Inhibits NO production (IC50 = 45.6 µM) via iNOS suppression. Comparison: The thiazolidine-dione core and phenoxy linkage differ from the target compound’s thiadiazole-thioether structure, suggesting divergent mechanisms of action .

Kinase Inhibition (EGFR)

- Compound 8b (4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide) (): Activity: Inhibits EGFR with IC50 = 14.8 nM via hydrogen bonding. Comparison: While the target compound lacks a quinazoline core, its m-tolyl and thioether groups may facilitate similar hydrophobic interactions with EGFR .

Structural and Functional Insights

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide and structurally related compounds?

A common approach involves reacting chloroacetyl chloride with an amine-functionalized intermediate in the presence of a base like triethylamine. For example, 2-amino-5-aryl-methylthiazole derivatives can be treated with chloroacetyl chloride in dioxane under ambient conditions (20–25°C), followed by recrystallization from ethanol-DMF mixtures to yield acetamide analogs . Similar protocols are validated for thiadiazole-thioacetamide hybrids, where solvent choice (e.g., dioxane) and stoichiometric control are critical for minimizing side reactions .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) elucidate the structural features of this compound?

- FTIR : Key peaks include N–H stretching (~3300 cm⁻¹ for acetamide), C=O (~1680 cm⁻¹), and C–S (~680 cm⁻¹) vibrations. Thiadiazole ring vibrations (C=N, ~1600 cm⁻¹) can distinguish it from triazole analogs .

- NMR : The ¹H-NMR spectrum typically shows singlet peaks for methyl groups on the m-tolyl substituent (~2.3 ppm) and aromatic protons split by substituent positioning. ¹³C-NMR confirms carbonyl (170–175 ppm) and thiadiazole carbons (150–160 ppm) .

Q. What standardized protocols exist for preliminary biological screening (e.g., cytotoxicity, enzyme inhibition)?

- Cytotoxicity : Use MTT assays on cell lines like A549 (lung adenocarcinoma) and NIH/3T3 (embryoblast) to assess selectivity. For example, thiazole-acetamide analogs showed IC₅₀ values as low as 23.3 µM against A549 cells with >1000 µM for non-cancerous lines .

- Enzyme inhibition : EGFR kinase inhibition can be evaluated via fluorescence-based assays, comparing inhibition rates (e.g., IC₅₀ = 14.8 nM for related quinazoline derivatives) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with targets like EGFR?

The Glide XP docking protocol is recommended for simulating binding modes. Key steps include:

- Preparing the protein structure (e.g., EGFR PDB: 4A/4B mutants) with optimized hydrogen-bond networks.

- Incorporating hydrophobic enclosure scoring to evaluate ligand positioning in lipophilic pockets.

- Validating results with MD simulations to assess stability of hydrogen bonds (e.g., with Met793 or Thr854 residues) .

Q. How should researchers address contradictions in biological activity data across studies?

- Substituent effects : Compare analogs with varying aryl groups (e.g., m-tolyl vs. pyridinyl). For instance, pyridinyl substituents may enhance solubility but reduce membrane permeability .

- Assay conditions : Control for variables like serum concentration in cell-based assays, which can alter compound stability. Contradictions in IC₅₀ values may arise from differences in ATP concentration in kinase assays .

Q. What role do tautomeric equilibria (e.g., thione-thiol) play in the compound’s stability and reactivity?

Thione-thiol tautomerism in thiadiazole derivatives can be studied via UV-Vis spectroscopy and DFT calculations. For example, hybrid oxadiazole-acridine systems show tautomeric shifts under acidic conditions, affecting their electrophilic reactivity .

Q. What mechanistic insights exist for this compound’s activity against EGFR mutants?

Crystal structure analyses of EGFR-ligand complexes reveal that acetamide derivatives form hydrogen bonds with hinge-region residues (e.g., Met793). Bulky substituents on the thiadiazole ring may disrupt hydrophobic interactions in mutant EGFR (e.g., T790M), reducing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.